molecular formula C6H2Cl2N2S B8660144 3,5-Dichloro-4-isothiocyanato-pyridine

3,5-Dichloro-4-isothiocyanato-pyridine

Cat. No. B8660144
M. Wt: 205.06 g/mol
InChI Key: UZRYPJAPINSGTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-4-isothiocyanato-pyridine is a useful research compound. Its molecular formula is C6H2Cl2N2S and its molecular weight is 205.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dichloro-4-isothiocyanato-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloro-4-isothiocyanato-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3,5-Dichloro-4-isothiocyanato-pyridine

Molecular Formula

C6H2Cl2N2S

Molecular Weight

205.06 g/mol

IUPAC Name

3,5-dichloro-4-isothiocyanatopyridine

InChI

InChI=1S/C6H2Cl2N2S/c7-4-1-9-2-5(8)6(4)10-3-11/h1-2H

InChI Key

UZRYPJAPINSGTR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)N=C=S)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3,5-dichloropyridin-4-amine (4.0 g, 24.53 mmol) in DCM (20 mL), was added N-ethyl di-isopropyl amine (6.3 g, 48.83 mmol). The reaction mixture was stirred at RT for 30 minutes. The reaction mixture was cooled at 0° C. and thiophosgene (2.76 g, 24.00 mmol) was added drop wise. The reaction mixture was stirred at 0° C. to RT for 3-4 h. The reaction mixture was diluted with DCM and the obtained crude was purified by column chromatography to afford 1.0 g of the desired product. 1HNMR (DMSO-d6): δ 8.77 (s, 2H); MS [M+H]+: 205.20.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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